molecular formula C8H4BrF3O2 B112359 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde CAS No. 251300-30-8

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

Cat. No. B112359
CAS RN: 251300-30-8
M. Wt: 269.01 g/mol
InChI Key: NCOPDQCEVBJGNB-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 251300-30-8. It has a molecular weight of 269.02 and its linear formula is C8H4BrF3O2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is represented by the linear formula C8H4BrF3O2 . This indicates that the molecule consists of 8 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 269.02 .

Scientific Research Applications

Proteomics Research

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde: is utilized in proteomics research as a substituted benzaldehyde compound . Its unique structure allows for the modification of proteins, aiding in the identification and understanding of protein functions and interactions. This compound can be used to label or cross-link proteins, which is essential for studying complex biological systems and disease mechanisms.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various organic molecules. Its reactivity, particularly at the aldehyde group, makes it suitable for condensation reactions, contributing to the synthesis of complex molecules for pharmaceuticals and agrochemicals .

Medicinal Chemistry

The trifluoromethyl group in 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is of significant interest in medicinal chemistry. This moiety is known to enhance the metabolic stability and bioavailability of potential drug candidates. It can be incorporated into molecules that are being developed for therapeutic applications .

Material Science

In material science, this compound’s bromine and trifluoromethyl groups can be leveraged to create novel materials with unique properties. These materials might have applications in creating advanced polymers, coatings, or electronic materials due to their potential stability and reactivity .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry to develop new analytical methods. Its distinct spectral properties allow for its use in spectroscopy and chromatography to detect, quantify, or purify other substances .

Environmental Science Research

The compound’s role in environmental science research is emerging, particularly in the study of biotransformation pathways of various chemicals. Understanding these pathways is crucial for assessing the environmental impact and degradation processes of chemical compounds .

Biochemistry Applications

In biochemistry, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde may be involved in studying enzyme-catalyzed reactions or as a precursor in the synthesis of biochemical probes. These probes can be used to investigate cellular processes and enzyme functions .

Industrial Applications

Industrially, this compound can be used in the synthesis of performance chemicals or as an intermediate in the production of other industrial chemicals. Its reactive groups make it a valuable building block in various chemical manufacturing processes .

Safety and Hazards

The safety information for 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde are currently unknown. This compound is a substituted benzaldehyde, which suggests it may interact with proteins or enzymes that have affinity for benzaldehyde derivatives .

Mode of Action

Benzaldehyde derivatives are known to interact with their targets through various mechanisms, such as covalent binding, hydrogen bonding, and hydrophobic interactions .

Biochemical Pathways

It’s worth noting that benzaldehyde derivatives can participate in a variety of biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

It is a solid at room temperature, and its melting point is predicted to be 85.09°C . These properties suggest that it could be well-absorbed and distributed in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as pH, temperature, and the presence of other compounds can affect its efficacy.

properties

IUPAC Name

5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-3,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOPDQCEVBJGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381362
Record name 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

CAS RN

251300-30-8
Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251300-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

2-hydroxy-3-trifluoromethylbenzaldehyde (59.16 g) was dissolved in acetonitrile (500 mL), and N-bromosuccinimide (57.56 g) was added to the solution, and then the mixture was stirred at 0° C. for 1 hour. The solvent was distilled off under reduced pressure and water was added, and then the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the obtained crystal was washed with n-hexane (50 mL) to obtain the title compound (63.98 g) as a pale yellow crystal.
Quantity
59.16 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
57.56 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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